molecular formula C12H15FO2 B13679733 5-(5-Fluoro-2-methylphenyl)pentanoic Acid

5-(5-Fluoro-2-methylphenyl)pentanoic Acid

Katalognummer: B13679733
Molekulargewicht: 210.24 g/mol
InChI-Schlüssel: RPVZQJBOGBFXGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(5-Fluoro-2-methylphenyl)pentanoic Acid is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 5-(5-Fluoro-2-methylphenyl)pentanoic Acid may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as high-resolution mass spectrometry and liquid chromatography to monitor and optimize the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Fluoro-2-methylphenyl)pentanoic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, defluorinated compounds, and various substituted phenylpentanoic acids. These products are often analyzed using techniques like high-resolution mass spectrometry to determine their structure and purity .

Wissenschaftliche Forschungsanwendungen

5-(5-Fluoro-2-methylphenyl)pentanoic Acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5-(5-Fluoro-2-methylphenyl)pentanoic Acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the methyl group on the phenyl ring play a crucial role in determining its reactivity and binding affinity. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-(5-Fluoro-2-methylphenyl)pentanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H15FO2

Molekulargewicht

210.24 g/mol

IUPAC-Name

5-(5-fluoro-2-methylphenyl)pentanoic acid

InChI

InChI=1S/C12H15FO2/c1-9-6-7-11(13)8-10(9)4-2-3-5-12(14)15/h6-8H,2-5H2,1H3,(H,14,15)

InChI-Schlüssel

RPVZQJBOGBFXGO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)F)CCCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.